Magnesium fytate

Description

Academic Significance of Magnesium Phytate in Mineral Metabolism

The interaction between magnesium and phytic acid is governed by the molecule’s six phosphate groups, which form stable, insoluble complexes with Mg²⁺. In vitro binding assays demonstrate that phytic acid exhibits a higher affinity for Cu²⁺ and Zn²⁺ than Mg²⁺, yet magnesium phytate complexes dominate in vivo due to the abundance of magnesium in biological systems. For example, seeds store magnesium primarily as phytate salts, with Mg²⁺ constituting up to 30% of the mineral content in phytic acid globoids.

Table 1: Binding Affinity of Phytic Acid for Divalent Cations

| Cation | Relative Binding Affinity (pH 3–7) | Biological Prevalence in Phytate Complexes |

|---|---|---|

| Cu²⁺ | Highest | Low |

| Zn²⁺ | High | Moderate |

| Mg²⁺ | Moderate | High |

| Ca²⁺ | Low | Very High |

Data synthesized from Persson et al. (1998) and Bohn et al. (2007)

In human nutrition, magnesium phytate’s insolubility at intestinal pH (6–7.5) reduces magnesium bioavailability. A seminal isotope study revealed that adding 1.49 mmol of phytic acid to white-wheat bread decreased fractional magnesium absorption from 32.5% to 13.0%, illustrating its dose-dependent inhibitory effect. This chelation mechanism also extends to other minerals, creating competitive interactions. For instance, calcium ions (Ca²⁺) enhance magnesium phytate precipitation by forming heterologous aggregates, further limiting solubility.

The metabolic implications are multifaceted:

- Plant Physiology : Magnesium phytate serves as a mineral reserve during seed germination, with endogenous phytases hydrolyzing the complex to release Mg²⁺ for seedling growth.

- Human Health : Diets high in whole grains and legumes may inadvertently reduce magnesium uptake, necessitating strategies like fermentation or enzymatic treatment to degrade phytic acid.

Historical Evolution of Phytate Research in Biological Systems

The study of phytic acid and its metal complexes began in the early 20th century, but magnesium-specific insights emerged later. Key milestones include:

Early Discoveries (Pre-1960s)

Mechanistic Insights (1960s–1990s)

- 1964 : Maddaiah et al. ranked cation binding affinities, positioning Mg²⁺ below Zn²⁺ and Cu²⁺ but highlighting its biological prevalence due to abundance.

- 1989 : Hallberg et al. demonstrated phytic acid’s broad inhibitory effects on mineral absorption, including magnesium, using human trials.

- 1998 : Persson et al. refined binding models, showing that lower inositol phosphates (e.g., InsP₃) exhibit weaker Mg²⁺ chelation than phytic acid (InsP₆).

Modern Advances (2000s–Present)

- 2004 : A landmark isotope study quantified magnesium absorption inhibition, proving a 60% reduction with 1.49 mmol phytic acid.

- 2007 : Bohn et al. analyzed in vivo phytate globoids, revealing Mg²⁺ as a major component alongside potassium and calcium.

- 2023 : Emerging research highlights magnesium phytate’s role in preventing pathological calcifications, linking dietary phytate to reduced vascular and renal calcification risks.

Table 2: Key Studies on Magnesium Phytate’s Metabolic Effects

This historical progression underscores a shift from descriptive chemistry to applied nutrition and health sciences, with magnesium phytate now recognized as both a nutrient modulator and a potential therapeutic agent.

Properties

CAS No. |

35046-95-8 |

|---|---|

Molecular Formula |

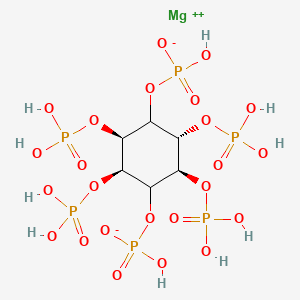

C6H16MgO24P6 |

Molecular Weight |

682.32 g/mol |

IUPAC Name |

magnesium;[(2S,3S,5S,6R)-4-[hydroxy(oxido)phosphoryl]oxy-2,3,5,6-tetraphosphonooxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H18O24P6.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2/p-2/t1-,2-,3?,4?,5-,6+;/m1./s1 |

InChI Key |

IWEDUKDKQUXPLH-NFJZTGFVSA-L |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Direct Complexation Method

One common method involves dissolving phytic acid or its sodium salt in aqueous solution and reacting it with a magnesium source such as magnesium carbonate or magnesium chloride under stirring at room temperature.

Procedure Example : Dissolve 14.32 g of 50% phytic acid (IP6) and 0.91 g of magnesium carbonate (MgCO3) in approximately 10 mL of water. Stir the mixture at room temperature for 2–3 hours to allow complexation.

Post-treatment : The resulting magnesium phytate complex is often freeze-dried to obtain a dry powder form. Freeze-drying involves freezing the solution at −80 °C for 24 hours followed by drying under vacuum (0.02 mbar) for 48 hours.

This method yields magnesium phytate with well-defined composition and is suitable for producing material for membrane fabrication or analytical studies.

Ion Exchange Resin Method

Phytic acid can be prepared or purified by passing its solutions through cation exchange resins, which also facilitates the formation of magnesium phytate salts by controlling metal ion content and pH.

Process Overview : Insoluble phytin (calcium magnesium phytate) is slurried in water to form a thin slurry. A cation exchange resin operating on the hydrogen cycle is added under agitation until the desired pH is reached. The resin removes unwanted metal ions, allowing control over the metal ion content of the phytate salt.

After resin treatment, the solution is separated from the resin, heated to remove insoluble impurities, decolorized with activated carbon, concentrated under vacuum, and precipitated by adding anhydrous methanol to yield crystalline magnesium phytate salts.

This method allows preparation of soluble magnesium phytate salts with controlled pH and metal content, suitable for large-scale production.

Extraction from Natural Sources (Phytin)

Phytin, a naturally occurring calcium-magnesium phytate complex found in plant materials such as rice bran, wheat bran, and gluten, can be extracted and converted to magnesium phytate.

Extraction Example : Defatted rice bran is extracted with dilute acetic acid (e.g., 2% solution) at 30 °C for 30 minutes. The extract is filtered and treated with potassium hydroxide or ammonia to adjust pH to alkaline conditions (around pH 8.5–9.0), precipitating phytin salts containing magnesium.

The precipitated phytin is filtered, washed with methanol, and dried under reduced pressure to obtain magnesium-calcium-potassium phytate complexes.

Subsequent treatment of phytin extracts with cation exchange resins and neutralization steps can yield purified magnesium phytate or phytic acid with high yields (above 94%) and controlled composition.

Complexation in Aqueous Solution with Controlled pH

Phytic acid solutions can be prepared by dissolving dipotassium phytate salts and passing the solution through strong cation exchange resins to obtain protonated phytic acid. Magnesium chloride hexahydrate is then added to the solution in controlled molar ratios to form magnesium phytate complexes.

The complex formation is pH-dependent, typically occurring between pH 4 and 10, where magnesium ions compete with protons for binding sites on phytic acid.

The process requires careful titration and pH monitoring to ensure optimal complexation and to avoid precipitation of magnesium phytate at high pH values (>10).

Analytical techniques such as atomic absorption spectroscopy confirm the low levels of residual metal ions after complexation.

Data Table Summarizing Preparation Conditions

Chemical Reactions Analysis

Reaction Mechanisms of Magnesium Phytate Formation

Magnesium phytate formation involves the interaction of Mg²⁺ ions with phytic acid (H₁₂Phy), a hexaphosphoric inositol derivative. The process is pH-dependent and influenced by the metal-to-ligand molar ratio. Key reactions include:

Proton Competition and Complexation

At acidic pH (4–10), Mg²⁺ ions compete with protons for binding to phytate's phosphate groups, increasing the ligand's acidity. This is evident in potentiometric titration studies where equivalent points (EPs) shift with varying Mg-to-phytate ratios (m). For example, at EP2 (second deprotonation step), the slope of NaOH consumption decreases from +0.68 to +0.33 when m exceeds 1, indicating a mechanistic shift .

Electrochemical Deposition

In conversion coating processes on magnesium substrates:

-

Anodic reaction :

-

Cathodic reaction :

The resultant Mg²⁺ ions react with phytate (R) to form insoluble magnesium phytate compounds:

This deposition creates a protective coating on magnesium surfaces .

pH and Molar Ratio Effects

The stability and solubility of magnesium phytate depend on pH and Mg-to-phytate ratio (m).

Structural and Stability Insights

-

Conformational Changes : Phytate undergoes axial-to-equatorial conformational shifts upon metal binding, as observed in Sr/Zn phytate analogs .

-

Synergistic Effects : Mg²⁺ and phytate act synergistically to inhibit calcium oxalate crystallization by reducing calcium availability, relevant for antilithiasis therapies .

Scientific Research Applications

Health Benefits and Mechanisms of Action

-

Bone Health :

- Magnesium phytate has been shown to inhibit calcium salt crystallization, which can reduce the risk of vascular calcifications and kidney stones. In animal studies, it significantly decreased calcium deposits in the kidneys and cardiovascular tissues when administered alongside vitamin D .

- The compound also contributes to bone mass preservation by inhibiting bone resorption processes .

- Antioxidant Properties :

- Anti-Diabetic Effects :

- Cancer Prevention :

- Kidney Stone Prevention :

Case Study 1: Bone Health Improvement

- Study Design : A study involving male Wistar rats demonstrated that those consuming magnesium phytate showed significantly lower calcium levels in the aorta compared to the control group.

- Outcome : The treatment led to a marked reduction in pathological calcifications, suggesting a protective effect on bone health .

Case Study 2: Diabetes Management

- Study Design : A randomized crossover trial with T2DM patients assessed the impact of a phytate-rich diet.

- Outcome : Participants showed improved glycemic control markers after 12 weeks on the diet compared to the control group .

Case Study 3: Cancer Treatment Support

Mechanism of Action

Magnesium fytate exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the binding of magnesium fytate to positively charged ions, forming stable complexes. This mechanism is crucial in various biological processes, such as mineral absorption and enzyme activity regulation . The molecular targets and pathways involved include the inhibition of mineral absorption in the gastrointestinal tract and the modulation of enzyme activities through metal ion chelation .

Comparison with Similar Compounds

Key Findings :

- Magnesium fytate exhibits stronger Mg²⁺ specificity compared to calcium fytate, which preferentially binds Ca²⁺ .

- Sodium fytate’s high solubility enhances its utility in liquid formulations but reduces its mineral-chelating efficacy .

- Magnesium stearate, a non-chelating compound, serves primarily as a lubricant in pharmaceuticals .

Physicochemical Properties

| Property | Magnesium Fytate | Magnesium Sulfate | Magnesium Hydrate | Magnesium Stearate |

|---|---|---|---|---|

| Solubility (H₂O) | Low (0.1 g/L at 25°C) | High (710 g/L at 20°C) | Insoluble | Insoluble |

| Melting Point | Decomposes >250°C | 1124°C | 350°C (dehydration) | 88–100°C |

| BCS Class | IV (Low solubility) | III (High solubility) | N/A | II (Low solubility) |

Key Findings :

- Magnesium fytate’s low solubility limits its oral bioavailability, necessitating specialized formulations (e.g., nanoparticles) for therapeutic use .

- Magnesium sulfate’s high solubility makes it ideal for intravenous applications (e.g., eclampsia treatment) .

- Magnesium stearate’s insolubility and lubricity are advantageous in tablet manufacturing but may delay drug dissolution .

Biological Activity

Magnesium phytate, a salt form of phytic acid (inositol hexaphosphate), is increasingly recognized for its biological activities and implications in nutrition and health. This article synthesizes current research findings on the biological activity of magnesium phytate, focusing on its effects on mineral absorption, potential health benefits, and its role in various physiological processes.

1. Overview of Magnesium Phytate

Magnesium phytate is formed when magnesium ions bind to phytic acid, a naturally occurring substance found in many plant seeds. Phytic acid serves as a storage form of phosphorus in plants and has been classified as an anti-nutrient due to its ability to chelate essential minerals, thereby reducing their bioavailability in the human diet.

2. Impact on Mineral Absorption

Research indicates that magnesium phytate significantly affects the absorption of various minerals:

- Calcium and Zinc Absorption : Studies have shown that phytic acid can inhibit the absorption of calcium and zinc by forming insoluble complexes. For instance, one study demonstrated that the addition of phytic acid to white-wheat bread reduced fractional magnesium absorption from 32.5% to 13% in a dose-dependent manner .

- Iron Absorption : Phytic acid has been reported to inhibit iron absorption as well, which can lead to deficiencies in populations consuming high-phytate diets .

- Magnesium Bioavailability : A controlled study highlighted that magnesium absorption was significantly impaired by phytic acid, suggesting that diets high in phytate may require increased magnesium intake to meet physiological needs .

3. Health Benefits and Physiological Functions

Despite its classification as an anti-nutrient, magnesium phytate exhibits several potential health benefits:

- Antioxidant Properties : Phytate acts as an antioxidant, which may help mitigate oxidative stress during seed dormancy and germination. It has been suggested that phytate consumption could prevent pathological calcifications such as kidney stones and cardiovascular calcifications .

- Role in Bone Health : Magnesium is crucial for bone formation and maintenance. The presence of magnesium phytate may enhance bone health by providing both magnesium and phosphorus, essential for bone mineralization.

- Dietary Considerations : Given the increasing trend towards plant-based diets rich in phytates, understanding the balance between their anti-nutritional effects and potential health benefits is critical for dietary planning .

Case Study 1: Dietary Intervention in Adults

A study involving healthy adults assessed the impact of dietary phytic acid on mineral absorption. Participants consumed meals with varying levels of phytic acid, revealing significant reductions in magnesium absorption correlating with increased phytic acid content . This underscores the importance of considering phytate levels in dietary recommendations.

Case Study 2: Phytate Hydrolysis

Research has explored the hydrolysis of phytic acid by endogenous enzymes, which can convert it into lower inositol phosphates (InsPs) that retain biological activity. These hydrolysates have been shown to influence mineral crystallization processes, indicating a complex interplay between phytate metabolism and mineral bioavailability .

5. Data Summary

The following table summarizes key findings related to magnesium phytate's impact on mineral absorption:

| Mineral | Effect of Magnesium Phytate | Reference |

|---|---|---|

| Calcium | Inhibition of absorption | |

| Zinc | Reduced bioavailability | |

| Iron | Significant inhibition | |

| Magnesium | Impaired absorption |

6. Conclusion

Magnesium phytate presents a dual role in nutrition—acting both as an anti-nutrient by inhibiting mineral absorption and as a beneficial compound with antioxidant properties. Further research is needed to elucidate its complex interactions within human physiology and its implications for dietary guidelines, especially in populations with high intakes of plant-based foods rich in phytates.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying magnesium in magnesium phytate complexes, and how can interferences be minimized?

- Methodological Answer : Atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) are standard techniques. To mitigate interference from phosphate groups in phytate, incorporate a lanthanum solution (e.g., 20 mL added to samples) to chelate interfering anions, as outlined in pharmacopeial protocols for magnesium assays . Calibration curves using magnesium standard preparations (5–20 µg/mL) should be validated with spike-recovery tests to ensure accuracy.

Q. How can in vitro models assess the interaction between magnesium and phytate in nutrient bioavailability studies?

- Methodological Answer : Simulated gastrointestinal digestion models (e.g., TIM-1 systems) can quantify soluble magnesium fractions post-phytate exposure. Adjust pH to mimic gastric (pH 2–3) and intestinal (pH 6.5–7) conditions, and use ion-selective electrodes or colorimetric assays to measure free Mg²⁺. Reference Nolan et al. (1987), who demonstrated phytate’s dose-dependent inhibition of Mg²⁺ solubility in vitro .

Q. What safety protocols are critical when handling magnesium phytate in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for magnesium compounds:

- Use engineering controls (e.g., fume hoods) to prevent inhalation of fine particulates.

- Implement emergency measures: flush eyes/skin with water for 15 minutes upon contact and avoid inducing vomiting if ingested .

- Monitor airborne concentrations via gravimetric sampling and adhere to permissible exposure limits (PEL: 15 mg/m³ for total dust) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in magnesium-phytate dissociation constants reported across studies?

- Methodological Answer : Conduct controlled potentiometric titrations under standardized conditions (ionic strength: 0.15 M NaCl, temperature: 37°C) to measure stability constants. Compare results with computational models (e.g., density functional theory) to identify confounding variables, such as pH or competing ions. For example, Anker et al. (2017) resolved discrepancies in magnesium-ligand binding by correlating experimental data with quantum mechanical calculations .

Q. What experimental strategies optimize the synthesis of magnesium phytate complexes with high purity for structural characterization?

- Methodological Answer : Use Schlenk-line techniques under inert atmospheres (argon/nitrogen) to prevent hydrolysis. React magnesium hydride (MgH₂) with phytic acid in anhydrous tetrahydrofuran (THF), and monitor reaction progress via ³¹P NMR. Purify via recrystallization in ethanol/water mixtures, as demonstrated in amido-functionalized magnesium synthesis protocols . Validate crystallinity via X-ray diffraction and elemental analysis.

Q. How can systematic reviews address gaps in literature on magnesium phytate’s role in neurological outcomes (e.g., stress or anxiety)?

- Methodological Answer : Adhere to PRISMA guidelines:

- Search databases (PubMed, CINAHL) using terms like “magnesium phytate AND (neuro* OR anxiety).”

- Include grey literature (e.g., EFSA reports, conference abstracts) to mitigate publication bias, as done in magnesium supplementation reviews .

- Apply GRADE criteria to evaluate evidence quality, prioritizing randomized controlled trials with biomarker validation (e.g., serum Mg²⁺ levels).

Q. What in vivo models are suitable for studying magnesium-phytate interactions in mineral homeostasis?

- Methodological Answer : Use swine models (e.g., growing pigs) fed phytate-rich diets with varying magnesium levels. Collect fecal and urinary samples to calculate apparent magnesium absorption (AIA = intake − fecal excretion). Reference the National Research Council’s swine nutrient requirements (2013) for baseline dietary parameters . For isotopic tracing, administer ²⁶Mg-labeled phytate and quantify tracer distribution via ICP-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.